1,2,3-Thiadiazole-5-carboxamide
Overview
Description
1,2,3-Thiadiazole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique structural properties and wide range of biological activities. The compound features a five-membered ring containing one sulfur atom and two nitrogen atoms, which contributes to its aromaticity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products:
Scientific Research Applications
1,2,3-Thiadiazole-5-carboxamide has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. For instance, in its role as an anticancer agent, the compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
1,2,3-Thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: Known for its antifungal and antibacterial properties.
1,3,4-Thiadiazole: Widely studied for its anticancer and anti-inflammatory activities.
Uniqueness: this compound stands out due to its specific structural features that confer unique biological activities and reactivity patterns. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
thiadiazole-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3OS/c4-3(7)2-1-5-6-8-2/h1H,(H2,4,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGOQYAJFJBSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.